molecular formula C24H25NO4 B11589609 2,6-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

2,6-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11589609
M. Wt: 391.5 g/mol
InChI Key: LLURHKPHZXDHHP-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2,6-dimethylphenol with 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2,6-Dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide
  • 2,6-Dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)propanoate

Uniqueness

What sets 2,6-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate apart from similar compounds is its specific ester linkage and the presence of both aromatic and heterocyclic moieties. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2,6-dimethylphenyl) 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C24H25NO4/c1-14-7-12-19-20(13-14)23(27)25(22(19)26)18-10-8-17(9-11-18)24(28)29-21-15(2)5-4-6-16(21)3/h4-6,8-11,14,19-20H,7,12-13H2,1-3H3

InChI Key

LLURHKPHZXDHHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=C(C=CC=C4C)C

Origin of Product

United States

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